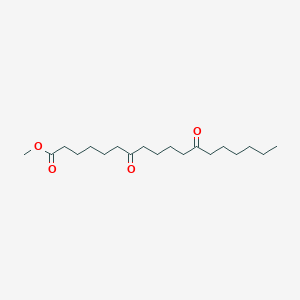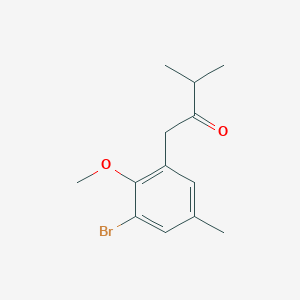![molecular formula C14H10N2O5 B14321785 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 106176-92-5](/img/structure/B14321785.png)
2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique structure and diverse applications This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a cyclohexa-2,4-dien-1-ylidene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-hydrazinylbenzoic acid with a suitable aldehyde or ketone to form a hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Cyclization: The hydrazone intermediate undergoes cyclization to form the cyclohexa-2,4-dien-1-ylidene ring. This step may require heating and the use of a dehydrating agent to facilitate the formation of the desired ring structure.
Oxidation: The final step involves the oxidation of the cyclohexa-2,4-dien-1-ylidene ring to introduce the carboxylic acid and ketone functional groups. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the carboxylic acid to an aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions result in derivatives with various functional groups attached to the hydrazinyl moiety.
Wissenschaftliche Forschungsanwendungen
2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aurintricarboxylic Acid: This compound shares a similar structure with 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid and exhibits comparable reactivity and applications.
2,5-Cyclohexadiene-1-carboxylic Acid: Another structurally related compound with similar functional groups and chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
106176-92-5 |
|---|---|
Molekularformel |
C14H10N2O5 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
3-[(2-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12-9(14(20)21)5-3-7-11(12)16-15-10-6-2-1-4-8(10)13(18)19/h1-7,17H,(H,18,19)(H,20,21) |
InChI-Schlüssel |
SVMFGJHAOAAJRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=CC(=C2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
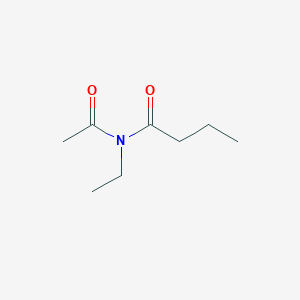
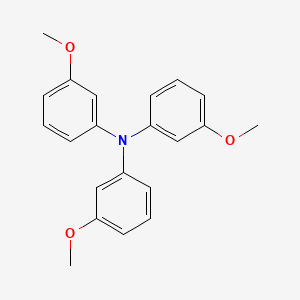

![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
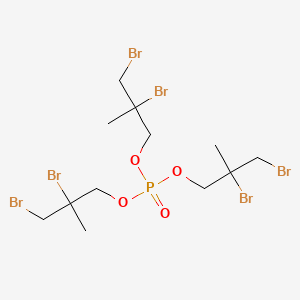
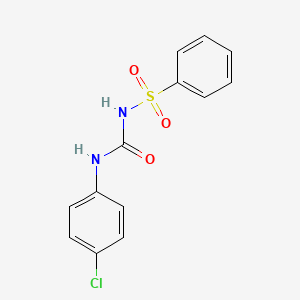
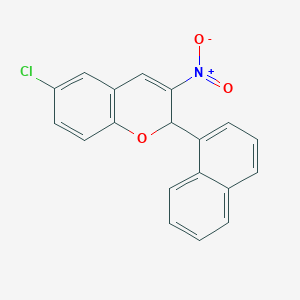
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
